![molecular formula C16H19N3O5 B5138954 4-{[3-(4-morpholinyl)propyl]amino}-3-nitro-2H-chromen-2-one](/img/structure/B5138954.png)
4-{[3-(4-morpholinyl)propyl]amino}-3-nitro-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[3-(4-morpholinyl)propyl]amino}-3-nitro-2H-chromen-2-one, commonly known as NMS-P118, is a small molecule inhibitor that has shown great potential in scientific research applications. This compound is a chromenone derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of NMS-P118 involves the inhibition of various cellular pathways. It has been reported to inhibit the activity of protein kinase C, which plays a crucial role in cell proliferation and survival. NMS-P118 has also been shown to inhibit the activity of casein kinase 2, which is involved in the regulation of various cellular processes, including cell cycle progression and apoptosis. In addition, NMS-P118 has been reported to inhibit the activity of the NF-kB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
NMS-P118 has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. NMS-P118 has also been shown to inhibit the migration and invasion of cancer cells, which is essential for cancer metastasis. In addition, NMS-P118 has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the regulation of inflammation.
実験室実験の利点と制限
NMS-P118 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and scientific research applications. However, NMS-P118 also has some limitations. It has been reported to have low solubility in water, which can affect its bioavailability and efficacy. In addition, the exact molecular target of NMS-P118 is not fully understood, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on NMS-P118. One of the areas of research is to identify the molecular target of NMS-P118 and to elucidate its mechanism of action. Another area of research is to improve the solubility and bioavailability of NMS-P118 to enhance its efficacy. In addition, further studies are needed to investigate the potential of NMS-P118 as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Conclusion:
In conclusion, NMS-P118 is a small molecule inhibitor that has shown great potential in scientific research applications. It has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. NMS-P118 has several advantages for lab experiments, including its easy synthesis and purification, but also has some limitations, such as its low solubility in water. Future research on NMS-P118 is needed to identify its molecular target, improve its solubility and bioavailability, and investigate its potential as a therapeutic agent for various diseases.
合成法
The synthesis of NMS-P118 has been reported using different methods. One of the most common methods involves the condensation of 4-nitrocoumarin with 3-(4-morpholinyl)propylamine in the presence of acetic anhydride and triethylamine. The resulting product is then reduced with sodium borohydride to obtain NMS-P118. Other methods reported for the synthesis of NMS-P118 include the use of 4-nitrophenol and 3-(4-morpholinyl)propylamine as starting materials.
科学的研究の応用
NMS-P118 has been extensively studied for its scientific research applications. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. NMS-P118 has also been reported to have anti-inflammatory properties and has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis. In addition, NMS-P118 has been shown to inhibit the activity of certain enzymes, including protein kinase C and casein kinase 2, which are involved in various cellular processes.
特性
IUPAC Name |
4-(3-morpholin-4-ylpropylamino)-3-nitrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c20-16-15(19(21)22)14(12-4-1-2-5-13(12)24-16)17-6-3-7-18-8-10-23-11-9-18/h1-2,4-5,17H,3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAURYGLBIZQWFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(Morpholin-4-YL)propyl]amino}-3-nitro-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

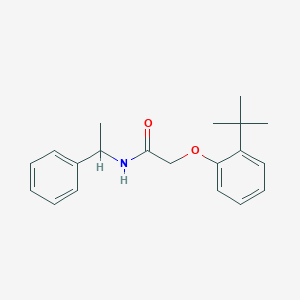
![4-[(4-chlorobenzyl)oxy]-N-(4-iodophenyl)-3-methoxybenzamide](/img/structure/B5138875.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5138905.png)
![3-[2-(cyclopentylamino)-2-oxoethyl]-N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5138906.png)
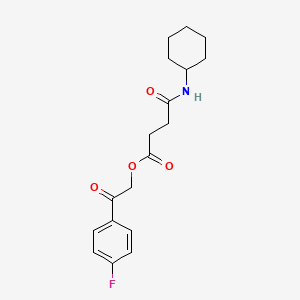
![1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5138915.png)
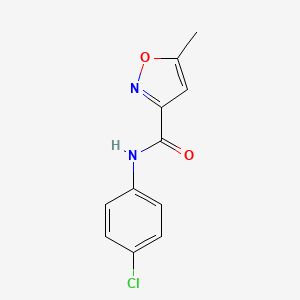
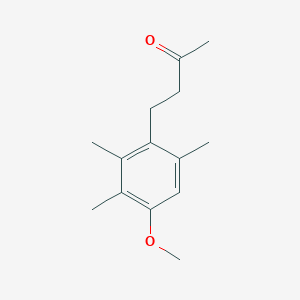
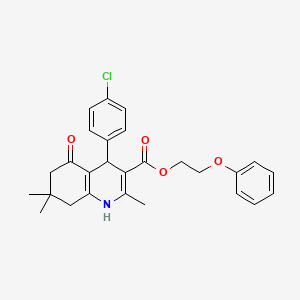
![1-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B5138928.png)
![2-[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]-1-methylethyl benzoate](/img/structure/B5138932.png)
![N-[2-(2-chlorophenyl)ethyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5138939.png)
![3-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-methylbenzoic acid](/img/structure/B5138943.png)
![(2R*,3R*)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5138965.png)